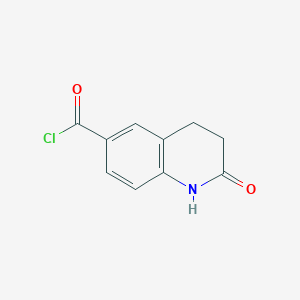

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride

描述

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Oxo-1,2,3,4-tetrahydroquinoline+SOCl2→2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride+SO2+HCl

This method ensures the formation of the carbonyl chloride group at the 6-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures to handle the reagents and by-products.

化学反应分析

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Reduction: Reduction of the carbonyl group can lead to the formation of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-methanol.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Catalysts: Pyridine, triethylamine (TEA)

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Carboxylic Acids: Formed by hydrolysis

科学研究应用

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in developing pharmaceutical agents, particularly those targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development .

相似化合物的比较

Similar Compounds

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.

6-Hydroxy-2-Oxo-1,2,3,4-Tetrahydroquinoline: Similar structure but with a hydroxyl group at the 6-position.

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is unique due to its specific reactivity and ability to form covalent bonds with nucleophiles. This makes it particularly useful in the synthesis of complex organic molecules and in the study of biochemical pathways .

生物活性

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

This compound belongs to the tetrahydroquinoline family, which has been associated with various pharmacological properties. The compound features a carbonyl chloride functional group that enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Research has shown that derivatives of tetrahydroquinoline exhibit notable antimicrobial properties. For example, compounds based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have demonstrated moderate antibacterial activity against various pathogens. In a study evaluating N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives, some compounds displayed promising antibacterial effects with minimum inhibitory concentrations (MIC) below 100 µM .

Antiviral Activity

The antiviral potential of 2-oxo-tetrahydroquinolines has also been explored. A series of synthesized compounds showed activity against HIV-1 by inhibiting integrase processes. Although the activity was moderate, it underscores the potential of this class of compounds in developing new antiviral agents .

Anticancer Activity

Tetrahydroquinoline derivatives have been investigated for their anticancer properties. In vitro studies using the MCF-7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics like Doxorubicin. The anticancer activity was attributed to the ability of these compounds to induce apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Many tetrahydroquinoline derivatives act by inhibiting key enzymes involved in pathogen replication or cancer cell proliferation.

- Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Interaction with Cellular Receptors : Some derivatives may modulate receptor activity or signaling pathways that are crucial for cell survival and proliferation.

Study on Antibacterial Activity

A recent study synthesized several 2-Oxo-1,2-dihydroquinoline derivatives and assessed their antibacterial properties using the MIC assay. The results indicated that some compounds had significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Study on Anticancer Effects

Another investigation focused on the anticancer effects of tetrahydroquinoline derivatives against various cancer cell lines. The study utilized the MTT assay to determine cell viability and found that specific derivatives significantly reduced cell proliferation compared to untreated controls .

Data Summary

常见问题

Q. What are the optimal synthetic routes for preparing 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride, and how do reaction conditions influence yield?

Basic

The synthesis typically involves multi-step procedures. A common approach starts with tetrahydroquinoline precursors followed by oxidation and chlorination. For example, chlorosulfonic acid can be used to introduce reactive groups, with careful temperature control (0°C to room temperature) to prevent side reactions . Precipitation in ice-water ensures product isolation. Alternative routes may employ hydrazide intermediates, as seen in related quinoline derivatives, where reaction time and stoichiometry of reagents like POCl₃ significantly affect yields .

Key Factors Affecting Yield :

- Temperature control during exothermic steps (e.g., chlorination).

- Moisture-free environments to avoid hydrolysis of the carbonyl chloride.

- Purification methods (e.g., recrystallization vs. chromatography).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic

A combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry is critical:

- NMR : Confirms the tetrahydroquinoline backbone and substituents (e.g., carbonyl chloride at δ ~170 ppm in ¹³C NMR) .

- IR : Strong absorbance near 1750–1800 cm⁻¹ for the carbonyl chloride (C=O stretch) .

- MS (ESI/HRMS) : Validates molecular weight and fragmentation patterns, with exact mass matching theoretical values (e.g., [M+H]⁺ = 328.1525) .

Purity Assessment :

- HPLC (reverse-phase) monitors impurities, particularly hydrolyzed byproducts (e.g., carboxylic acid derivatives).

Q. How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroquinoline derivatives?

Advanced

Contradictions often arise from subtle structural variations. For example:

- Substituent Effects : A chloro group at position 6 (as in 6-chloro derivatives) may enhance electrophilicity compared to methoxy-substituted analogs, altering target binding .

- Methodological Approach :

- Perform structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing Cl with F or CF₃) .

- Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with reported data.

- Validate biological assays under standardized conditions (e.g., pH, temperature) to minimize variability .

Q. What strategies mitigate competing side reactions during nucleophilic substitution at the carbonyl chloride group?

Advanced

Competing hydrolysis or undesired substitutions can be minimized by:

- Anhydrous Conditions : Use dry solvents (e.g., THF, DCM) and inert atmosphere (N₂/Ar) .

- Controlled Stoichiometry : Limit excess nucleophiles (e.g., amines) to prevent over-substitution.

- Temperature Modulation : Low temperatures (−20°C to 0°C) slow hydrolysis while allowing selective nucleophilic attack .

- Catalytic Additives : DMAP or Hünig’s base can enhance reactivity of less potent nucleophiles .

Q. What are the key stability considerations for storing and handling this compound?

Basic

- Moisture Sensitivity : Store in sealed, desiccated containers under inert gas. Use molecular sieves in storage vials .

- Temperature : Avoid prolonged exposure to >25°C; refrigeration (4°C) is recommended for long-term stability.

- Light Sensitivity : Amber glassware prevents photodegradation of the tetrahydroquinoline core .

Q. How does the electron-withdrawing effect of the 2-oxo group influence the reactivity of the carbonyl chloride moiety?

Advanced

The 2-oxo group increases the electrophilicity of the carbonyl chloride via inductive effects , making it more susceptible to nucleophilic attack. Computational studies (e.g., DFT calculations) show decreased electron density at the carbonyl carbon compared to non-oxo analogs . This effect:

- Accelerates reactions with amines or alcohols.

- Increases susceptibility to hydrolysis, necessitating strict moisture control .

Q. What are the primary degradation pathways observed under various pH conditions?

Basic

- Acidic Conditions (pH < 3) : Hydrolysis to carboxylic acid derivatives.

- Basic Conditions (pH > 9) : Rapid hydrolysis with potential ring-opening reactions.

- Neutral Aqueous Solutions : Gradual hydrolysis, detectable via HPLC monitoring of carboxylic acid byproducts .

Mitigation : Lyophilization for long-term storage and use of aprotic solvents in experiments .

Q. What computational modeling approaches best predict the compound's interaction with biological targets?

Advanced

- Molecular Docking : Uses crystal structures of target proteins (e.g., kinases) to predict binding poses. The chloro and carbonyl groups often form halogen bonds and hydrogen bonds, respectively .

- Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes over time.

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data from analogs .

属性

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-10(14)7-1-3-8-6(5-7)2-4-9(13)12-8/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRBXXANGPXVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。